Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation
: Ethyl 2-methyl-2,3-butadienoate, through [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leads to the synthesis of highly functionalized tetrahydropyridines, showing the compound's utility in creating complex chemical structures with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Stereoselective Synthesis
: A four-component tandem protocol demonstrates the compound's role in the rapid and stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing its potential in creating diverse chemical structures with high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).
Photophysical Behavior and Applications
: The photophysical properties of a novel 4-aza-indole derivative, closely related to Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, were explored, highlighting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices due to its high fluorescence intensity and reverse solvatochromism behavior (Bozkurt & Doğan, 2018).
Triphenylphosphine-Catalyzed Synthesis
: A study demonstrates the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using Ethyl 2-arylamino-2-oxo-acetates and dimethyl acetylenedicarboxylate, catalyzed by triphenylphosphine. This process offers a good yield and showcases the compound's utility in complex chemical reactions (Yavari, Aghazadeh, & Tafazzoli, 2002).
Applications in Cancer Research
- Overcoming Drug Resistance : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown promise in mitigating drug resistance in cancer cells, suggesting its potential as an anticancer agent capable of overcoming acquired drug resistance through the induction of apoptosis (Das et al., 2009).
Mechanism of Action
Biochemical Pathways
It is known that many compounds with similar structures play roles in various biochemical pathways, influencing a range of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate interacts with its target and exerts its effects .
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)7-9-8(5-6-12-9)11(14)16-4-2/h5-6,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLGULDSGMYQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496030 | |
Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25472-44-0 | |
Record name | Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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